2-(2-Aminoethyl)-3-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(2-aminoethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3,11H,4-5,10H2 |
InChI Key |
QAPWRWOGTHCMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Aminoethyl 3 Fluorophenol and Its Analogues
Retrosynthetic Analysis of the 2-(2-Aminoethyl)-3-fluorophenol Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors by breaking bonds and using "transforms" that correspond to the reverse of known chemical reactions. youtube.comyoutube.com This approach helps to identify logical pathways and key intermediates for the synthesis.
For a molecule like this compound, several disconnection strategies can be envisioned. The primary disconnections would target the bonds that are most straightforward to form.
C-N Bond Disconnection: The most common and logical disconnection is at the C-N bond of the aminoethyl side chain. This simplifies the target molecule to a 2-(2-haloethyl)-3-fluorophenol and an ammonia (B1221849) equivalent. However, a more versatile approach involves disconnecting the precursor nitro group, which is a common synthetic equivalent for an amine.
C-C Bond Disconnection: The bond between the aromatic ring and the ethyl side chain can be disconnected. This leads to a 3-fluorophenol (B1196323) synthon and a two-carbon electrophile containing the amino group (or its precursor).
Functional Group Interconversion (FGI): A key strategy is to consider the amino group as the product of a reduction. The retrosynthetic transform involves converting the amino group back to a nitro group (-NH₂ → -NO₂). This leads to the precursor 2-(2-nitroethyl)-3-fluorophenol or, more strategically, a 2-(2-nitrovinyl)-3-fluorophenol, which can be formed via a condensation reaction.
Applying these strategies, a primary retrosynthetic pathway points towards a 3-fluorosalicylaldehyde (B1296999) and nitromethane (B149229) as starting materials. This route involves the formation of the C-C bond of the side chain via a Henry condensation reaction, followed by reduction of the resulting nitrovinyl group.
Based on the retrosynthetic analysis, several key precursors can be identified. The most strategically important among these are 2-(2-nitrovinyl)phenol derivatives. These compounds serve as versatile intermediates because the nitrovinyl group can be readily reduced to the desired aminoethyl functionality.
The synthesis of (E)-2-(2-nitrovinyl)phenols is often achieved through the Henry reaction, which is a base-catalyzed condensation between a nitroalkane and an aldehyde. For instance, the reaction of a substituted salicylaldehyde (B1680747) with nitromethane can yield the corresponding (E)-2-(2-nitrovinyl)phenol. researchgate.net Vanillin, a substituted phenol (B47542), is a common starting material for similar transformations to produce 2-methoxy-4-(2-nitrovinyl)phenol. nih.govchemsrc.com This established methodology suggests that a fluorinated analogue, 3-fluorosalicylaldehyde, would be a critical starting material for the synthesis of the target molecule's core structure.
Below is a table of key precursors and their roles in the synthesis.
| Precursor | Structure | Role in Synthesis |
| 3-Fluorosalicylaldehyde | Starting material for Henry condensation; establishes the phenol and fluorine positions. | |
| Nitromethane | CH₃NO₂ | Provides the two-carbon side chain and the nitro group precursor to the amine. chemsrc.com |
| 2-(2-Nitrovinyl)-3-fluorophenol | Key intermediate formed from the Henry reaction; contains the complete carbon skeleton. researchgate.net |
Regioselective and Stereoselective Fluorination Approaches to the Phenol Ring
The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a significant challenge in organic synthesis. The unique properties conferred by fluorine make fluorinated aromatics highly valuable in fields like pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com
A variety of reagents and methods have been developed for aromatic fluorination, ranging from classical to modern transition metal-catalyzed and electrochemical approaches. numberanalytics.com
Classical Methods:
Balz-Schiemann Reaction: This traditional method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. While historically important, it often requires harsh conditions. chinesechemsoc.org
Modern Electrophilic Fluorinating Reagents: These reagents are generally more user-friendly, bench-stable, and offer greater selectivity. chinesechemsoc.orgrsc.org
N-Fluorobenzenesulfonimide (NFSI): A widely used, commercially available electrophilic fluorine source for the fluorination of aryl Grignard reagents and other nucleophilic aromatic species. numberanalytics.comchinesechemsoc.orgorganic-chemistry.org
Selectfluor® (F-TEDA-BF₄): A highly effective and versatile electrophilic fluorinating agent used for a broad range of substrates, including electron-rich aromatics. numberanalytics.comrsc.org
Deoxyfluorination Reagents (e.g., PhenoFluor, PyFluor): These reagents enable the direct conversion of phenols to aryl fluorides, which is a powerful transformation. rsc.orgacs.orgorganic-chemistry.org This method is particularly relevant as it can directly fluorinate a phenolic precursor, although regioselectivity must be controlled. Ruthenium-mediated deoxyfluorination has expanded the scope to include even very electron-rich phenols. acs.orgnih.gov
Modern Nucleophilic Fluorinating Reagents:
Nucleophilic fluorination typically uses fluoride (B91410) salts like CsF or KF and is most effective on aromatic rings bearing electron-withdrawing groups. numberanalytics.comthermofisher.com Transition metal catalysis, particularly with palladium or copper, has significantly broadened the scope of nucleophilic fluorination. numberanalytics.com
The table below summarizes some common reagents for aromatic fluorination.
| Reagent Class | Example Reagent | Abbreviation / Common Name | Typical Application |
| Diazonium Salt | ArN₂⁺BF₄⁻ | Balz-Schiemann Reagent | Classical fluorination of anilines |
| Electrophilic N-F | N-Fluorobenzenesulfonimide | NFSI | Fluorination of aryl organometallics and electron-rich arenes. numberanalytics.comchinesechemsoc.org |
| Electrophilic N-F | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Versatile fluorination of a wide range of aromatic compounds. numberanalytics.comrsc.org |
| Deoxyfluorination | N,N'-1,3-bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole | PhenoFluor | Direct conversion of phenols to aryl fluorides. acs.orgorganic-chemistry.org |
| Nucleophilic | Cesium Fluoride | CsF | Nucleophilic aromatic substitution on electron-poor arenes. numberanalytics.com |
Biocatalysis offers an environmentally friendly and highly selective approach to synthesizing chiral fluorinated molecules. the-innovation.org Enzymes operate in specific, chiral active sites, enabling reactions with high regio- and stereoselectivity that are often difficult to achieve with traditional chemical methods. the-innovation.orgnih.gov The development of biocatalytic fluorination is a significant challenge due to the rarity of natural C-F bond-forming enzymes. chemrxiv.org
Several classes of enzymes have been repurposed or engineered for the synthesis of fluorinated compounds:
Aldolases: Pyridoxal 5´-phosphate (PLP)-dependent aldolases are effective biocatalysts for C-C bond formation. nih.gov They have been used to synthesize fluorinated β-hydroxy-α-amino acids, which are valuable chiral building blocks. nih.gov Type II pyruvate (B1213749) aldolases have also been engineered to catalyze the carboligation of β-fluoro-α-ketoacids with various aldehydes, providing access to enantiopure secondary or tertiary fluorides. nih.govresearchgate.net
Lipases: Lipases are hydrolases that can catalyze enantioselective hydrolysis or acylation reactions in organic solvents. nih.gov They have been successfully employed in the kinetic resolution of racemic fluorinated β-amino carboxylic esters to produce enantiomerically pure fluorinated β-amino acids and esters. nih.govnih.govmdpi.comresearchgate.net
Transaminases: These PLP-dependent enzymes are crucial for synthesizing chiral amines via asymmetric amination of ketones. nih.gov Transaminases have been used to produce R- or S-fluoroamines from fluorinated ketone precursors with excellent enantioselectivity. nih.gov
Engineered Enzymes: Directed evolution has been used to repurpose enzymes for novel fluorination reactions. For instance, a nonheme iron enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), was engineered to catalyze enantioselective C(sp³)–H fluorination, a transformation with few chemical precedents. chemrxiv.org
These biocatalytic methods are particularly powerful for creating chiral fluorinated amino alcohols and amino acids, which can serve as precursors for the stereoselective synthesis of analogues of this compound.
Strategies for Stereoselective Introduction of the 2-(2-Aminoethyl) Side Chain
While the target molecule this compound is not chiral, its analogues can possess stereogenic centers, most commonly on the aminoethyl side chain (at the α or β position to the ring). The stereoselective synthesis of these analogues is of great interest in medicinal chemistry, as the conformation of the side chain can significantly impact biological activity. nih.gov
Strategies for the stereoselective introduction of the side chain often rely on building the chirality into the chain before or during its attachment to the fluorinated phenol core.
Asymmetric Reduction: Starting from a 2-(2-nitrovinyl)-3-fluorophenol precursor, the double bond and the nitro group can be reduced. While standard reductions (e.g., with H₂/Pd-C or LiAlH₄) are not stereoselective, the use of chiral catalysts (asymmetric hydrogenation) can, in principle, introduce a stereocenter if a substituent is present on the side chain.
Asymmetric Mannich Reaction: The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds. Asymmetric versions, often catalyzed by chiral organocatalysts, can be used to construct side chains with high enantioselectivity. rsc.org
Use of Chiral Building Blocks: A highly effective strategy involves using enantiomerically pure building blocks. For example, a chiral fluorinated amino acid or amino alcohol, potentially synthesized via biocatalytic methods as described in section 2.2.2, could be elaborated and coupled to the aromatic ring. Lipase-catalyzed kinetic resolution is a proven method for generating such enantiopure fluorinated β-amino acid enantiomers. nih.govmdpi.comresearchgate.net
Chiral Auxiliary Approach: A chiral auxiliary can be attached to a precursor, directing the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Amination Techniques (e.g., ω-transaminase-catalyzed synthesis)
The introduction of a chiral amine center is a critical step in the synthesis of many biologically active molecules. ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones via reductive amination. organic-chemistry.org These enzymes offer high enantioselectivity and operate under mild reaction conditions, aligning with green chemistry principles. organic-chemistry.orgnih.gov
The synthesis of analogues like (R)-2-(1-aminoethyl)-4-fluorophenol highlights the utility of ω-TAs in producing chiral fluorinated building blocks. mdpi.com The process typically involves the conversion of a ketone precursor, such as 1-(3-fluoro-2-hydroxyphenyl)ethan-1-one, using an amine donor like isopropylamine, catalyzed by a specific ω-transaminase.
Research has focused on enhancing the capabilities of these enzymes through protein engineering. By modifying the active site, researchers have improved enzyme activity, stability, and substrate scope. For instance, a semi-rational strategy was used to engineer a ω-TA from Vitreoscilla stercoraria (VsTA), resulting in a variant (R411A) with 2.39 times higher activity towards a bulky ketone precursor and enhanced thermal stability. youtube.com Structure-guided analysis revealed that mutations can increase the hydrophobicity of the substrate tunnel and reduce steric hindrance, facilitating the binding of non-native substrates. organic-chemistry.orgyoutube.com
The reaction conditions are crucial for optimal performance. Factors such as pH, temperature, co-solvent, and the concentration of the amine donor can significantly impact conversion rates and enzyme stability. mdpi.comumb.edu For example, while high concentrations of amine donors are needed to shift the reaction equilibrium, they can also cause enzyme inhibition. organic-chemistry.orgmdpi.com The use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to improve the solubility of hydrophobic ketone substrates, thereby increasing enzyme activity. mdpi.com
Table 1: Engineered ω-Transaminase Variants and Reaction Improvements
| Enzyme/Variant | Target Substrate | Key Improvement | Reference |
|---|---|---|---|
| VsTA R411A | 4′-(trifluoromethyl)acetophenone | 2.39x higher activity; increased thermal stability | youtube.com |
| ω-TA (TR8) | Bulky ketone | Optimized with 25-30% (v/v) DMSO as co-solvent | mdpi.com |
| BmeTA | Various ketones | Engineering focused on substrate-binding pockets and tunnels | organic-chemistry.org |
Reduction Methodologies for Nitrovinyl or Ketone Precursors
The ethylamine (B1201723) side chain of this compound can be installed through the reduction of suitable precursors, primarily nitrovinyl intermediates or ketones.
Reduction of Nitrovinyl Precursors: A common strategy involves the Henry reaction between a substituted benzaldehyde (B42025) (e.g., 3-fluoro-2-hydroxybenzaldehyde) and a nitroalkane (e.g., nitromethane) to form a nitroalkene. This intermediate, such as 1-fluoro-3-(2-nitrovinyl)benzene, can then be reduced to the target phenylethylamine. oakwoodchemical.com The reduction of the nitrovinyl group to an aminoethyl group requires a reducing agent capable of reducing both the nitro group and the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) is a powerful reagent frequently used for this transformation. Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere can achieve this reduction, often under milder conditions.
Reduction of Ketone Precursors: The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. nih.govresearchgate.net For the synthesis of the title compound, a precursor like 2-acetyl-6-fluorophenol would be reduced. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov LiAlH₄ is a stronger reducing agent, while NaBH₄ offers greater chemoselectivity. nih.gov
For asymmetric reduction, which is crucial for producing enantiomerically pure compounds, several catalytic methods are available. researchgate.netresearchgate.net These include:
Oxazaborolidine-catalyzed reductions (CBS reduction): This method uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source to achieve high enantioselectivity. researchgate.net
Asymmetric Transfer Hydrogenation: This technique employs chiral transition metal complexes (often ruthenium or rhodium-based) to transfer hydrogen from a source like isopropanol (B130326) or formic acid to the ketone, yielding a chiral alcohol. researchgate.netnih.gov
Enzymatic Reductions: Ketoreductases (KREDs) are enzymes that can reduce a wide range of ketones with high stereoselectivity. nih.gov These biocatalysts often use a cofactor like NADPH or NADH, which is regenerated in situ. nih.gov
Table 2: Comparison of Common Ketone Reduction Methods
| Method | Reducing Agent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Hydride Reduction | LiAlH₄, NaBH₄ | Stoichiometric, powerful, well-established. | nih.gov |
| Asymmetric Hydrogenation | Chiral Ru or Rh complexes, H₂ | Catalytic, high enantioselectivity, uses H₂ gas. | researchgate.netnih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Ru complexes, isopropanol/formic acid | Catalytic, avoids high-pressure H₂, good functional group tolerance. | researchgate.net |
Protecting Group Chemistry and Orthogonal Deprotection Strategies
In a multi-step synthesis of a molecule with multiple reactive functional groups like this compound (which contains a nucleophilic primary amine and an acidic phenol), protecting group chemistry is essential. chemrxiv.orgsigmaaldrich.com Protecting groups temporarily mask a functional group to prevent it from undergoing unwanted reactions during a synthetic step. chemrxiv.org
An effective protecting group strategy requires that the group can be introduced in high yield, is stable to the conditions of subsequent reactions, and can be removed in high yield without affecting the rest of the molecule. chemrxiv.org For complex syntheses, an orthogonal deprotection strategy is often employed. This involves using multiple protecting groups that can be removed under different, specific conditions (e.g., one is acid-labile, one is base-labile, and another is removed by hydrogenolysis). chemrxiv.org This allows for the selective unmasking of one functional group while others remain protected. chemrxiv.org
For the synthesis of this compound, the amine is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. The phenolic hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, Bn) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether, TBDMS).
Boc (amine): Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). chemrxiv.org
Fmoc (amine): Removed under basic conditions (e.g., piperidine). chemrxiv.org
Benzyl ether (phenol): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). This condition can simultaneously reduce a nitro group if present.
TBDMS ether (phenol): Removed by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).
The choice of an orthogonal pair, such as Boc for the amine and a benzyl ether for the phenol, allows for selective deprotection. The benzyl group can be removed by hydrogenolysis, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid to reveal the free amine.
Table 3: Orthogonal Protecting Groups for Amino and Phenol Functions
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |
|---|---|---|---|---|---|
| Amine | tert-butoxycarbonyl | Boc | Boc₂O, base | Acid (e.g., TFA, HCl) | |
| Amine | 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) | chemrxiv.org |
| Phenol | Benzyl | Bn | BnBr, base | H₂, Pd/C (Hydrogenolysis) | chemrxiv.org |
Exploration of Novel Coupling Reactions for Scaffold Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the construction of complex aromatic scaffolds. youtube.com The Suzuki-Miyaura and Mizoroki-Heck reactions are particularly relevant for synthesizing the fluorinated phenylethylamine core.
The Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mdpi.com To construct the this compound backbone, one could envision coupling a 3-fluoro-2-hydroxyphenylboronic acid derivative with a vinyl halide carrying a protected amino group (e.g., N-Boc-2-bromoethenamine). Subsequent reduction of the double bond would yield the final ethylamine side chain. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
The Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com For this synthesis, a protected 1-halo-3-fluorobenzene derivative could be coupled with an alkene such as N-vinylacetamide. mdpi.com This directly forms the C-C bond between the aromatic ring and the side chain. The reaction typically shows a high preference for the trans isomer. organic-chemistry.org Recent advances have enabled these reactions to be performed in more environmentally friendly solvents, including water. organic-chemistry.org
These coupling strategies offer modular and convergent approaches to the target molecule and its analogues, allowing for the rapid generation of diverse structures by varying the coupling partners. For example, a three-component reaction combining a denitrative alkenylation with a nucleophilic aromatic substitution (SNAr) has been developed, allowing for the efficient synthesis of complex stilbene (B7821643) derivatives from fluoronitroarenes.
Green Chemistry Principles in the Synthesis of Fluorinated Amino Phenols
The 12 Principles of Green Chemistry provide a framework for designing more sustainable chemical processes. nih.gov The synthesis of fluorinated amino phenols can be made significantly greener by incorporating these principles.
Waste Prevention: Designing synthetic routes with high atom economy to minimize byproducts. nih.gov
Atom Economy: Reactions like catalytic hydrogenations and additions are preferred over substitutions that generate salt waste. nih.gov
Use of Catalysis: Employing catalytic reagents (e.g., transition metals, enzymes) in small amounts is superior to using stoichiometric reagents. nih.gov The use of ω-transaminases (Section 2.3.1) and palladium coupling catalysts (Section 2.5) are prime examples.
Reduce Derivatives: Minimizing the use of protecting groups reduces the number of synthetic steps, materials, and waste. nih.gov Enzymatic syntheses can often proceed without protecting groups due to their high specificity. nih.gov
Safer Solvents and Auxiliaries: A major focus of green chemistry is replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with safer alternatives such as water, ethanol, or performing reactions in aqueous micellar media.
Aqueous Micellar Media: Performing organic reactions in water is highly desirable. Micellar catalysis uses surfactants to form micelles in water, creating nano-sized hydrophobic pockets where organic reactants can concentrate and react, often with enhanced rates. This approach can replace bulk organic solvents and sometimes even costly ligands in transition-metal catalysis. For instance, a copper-catalyzed reduction of ketones has been successfully performed in an aqueous micellar medium using an inexpensive hydride source. nih.gov This technique merges the benefits of a green solvent (water) with the ability to solubilize non-polar reactants, making it a promising strategy for the synthesis of fluorinated phenols.
Table 4: Application of Green Chemistry Principles in Synthesis
| Principle | Application Example | Benefit | Reference |
|---|---|---|---|
| Use of Catalysis | ω-Transaminase for asymmetric amination | High selectivity, mild conditions, reduces need for chiral auxiliaries. | organic-chemistry.orgumb.edu |
| Safer Solvents | Copper-catalyzed reactions in aqueous micellar media | Eliminates hazardous organic solvents, enhances reaction rates. | nih.gov |
| Reduce Derivatives | Enzymatic reactions on unprotected substrates | Fewer synthetic steps, less waste, improved process efficiency. | nih.gov |
| Atom Economy | Catalytic hydrogenation for nitro/ketone reduction | High atom economy (H₂ as reagent), avoids stoichiometric metal hydrides. | nih.govresearchgate.net |
Mechanistic Investigations of Chemical Transformations Involving 2 2 Aminoethyl 3 Fluorophenol
Elucidation of Reaction Pathways and Intermediates
A fundamental aspect of understanding any chemical transformation is the elucidation of its reaction pathway and the identification of any transient intermediates. For 2-(2-Aminoethyl)-3-fluorophenol, this would involve mapping the step-by-step process of its conversion into products.
Kinetic Studies of Key Synthetic Steps
Kinetic studies are crucial for determining the rate of a reaction and understanding how the concentration of reactants, catalysts, and temperature affect this rate. For the potential cyclization of this compound, kinetic data would be invaluable. For instance, in a hypothetical Pictet-Spengler reaction with an aldehyde, determining the rate law could reveal whether the initial imine formation or the subsequent electrophilic aromatic substitution is the rate-determining step. nih.gov
A search of the available literature yielded no specific kinetic data for reactions involving this compound. In related systems, kinetic isotope effect studies on the Pictet-Spengler reaction have shown that the rearomatization step can be rate-controlling. nih.gov A hypothetical data table for a kinetic study on the cyclization of this compound is presented below to illustrate the type of data that is currently absent from the literature.
Hypothetical Kinetic Data for the Cyclization of this compound
| Entry | [Substrate] (M) | [Aldehyde] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |
|---|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 5 | 25 | Data not available |
| 2 | 0.2 | 0.1 | 5 | 25 | Data not available |
| 3 | 0.1 | 0.2 | 5 | 25 | Data not available |
| 4 | 0.1 | 0.1 | 10 | 25 | Data not available |
In Situ Spectroscopic Monitoring of Reaction Progress (e.g., FT-IR, NMR)
Techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time. This allows for the direct observation of the disappearance of starting materials, the appearance of products, and potentially the detection of reaction intermediates. For example, in a Bischler-Napieralski reaction of an N-acylated this compound, in-situ FT-IR could track the disappearance of the amide carbonyl peak and the emergence of new peaks corresponding to the dihydroisoquinoline product. Similarly, ¹⁹F NMR could be a powerful tool to follow the changes in the chemical environment of the fluorine atom throughout the reaction. wikipedia.org
No published studies were found that employed in-situ spectroscopic monitoring for reactions of this compound.
Isotopic Labeling Studies for Mechanistic Interpretation
Isotopic labeling is a powerful technique to trace the fate of specific atoms during a chemical reaction, providing unambiguous evidence for proposed mechanisms. For instance, by replacing a specific hydrogen atom with deuterium (B1214612), one can perform a kinetic isotope effect (KIE) study. A significant KIE would indicate that the bond to that hydrogen is broken in the rate-determining step. In the context of the Pictet-Spengler reaction of this compound, deuterium labeling at the position of electrophilic attack on the benzene (B151609) ring could confirm the mechanism of the cyclization step. nih.govkit.edu
The synthesis of isotopically labeled fluorinated tryptophans and other aromatic compounds has been reported, demonstrating the feasibility of such studies. nih.govnih.gov However, no such studies have been specifically applied to this compound.
Role of Solvent Effects and Reaction Medium in Stereocontrol and Yield
The choice of solvent can have a profound impact on the rate, yield, and stereoselectivity of a reaction. rsc.orgrsc.org For reactions involving charged intermediates, such as the iminium ion in the Pictet-Spengler reaction or the nitrilium ion in the Bischler-Napieralski reaction, the polarity and coordinating ability of the solvent are critical. wikipedia.orgorganic-chemistry.org In the case of this compound, the fluorine atom could also engage in specific interactions with the solvent, further influencing the reaction outcome.
A systematic study of solvent effects on a potential cyclization reaction of this compound would provide valuable insights into the reaction mechanism and allow for the optimization of reaction conditions. A hypothetical data table illustrating such a study is shown below.
Hypothetical Solvent Effects on the Cyclization of this compound
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (if applicable) |
|---|---|---|---|---|
| 1 | Dichloromethane | 9.1 | Data not available | Data not available |
| 2 | Toluene | 2.4 | Data not available | Data not available |
| 3 | Acetonitrile | 37.5 | Data not available | Data not available |
| 4 | Tetrahydrofuran | 7.6 | Data not available | Data not available |
Transition State Analysis of Rate-Determining Steps
Computational chemistry provides a powerful means to investigate reaction mechanisms by calculating the structures and energies of transition states. sciepub.com For the chemical transformations of this compound, theoretical calculations could be employed to model the transition states of key steps, such as the intramolecular cyclization. This would allow for a comparison of different possible pathways and an understanding of the factors that control the activation energy of the rate-determining step.
While computational studies have been performed on related Pictet-Spengler and Bischler-Napieralski reactions, no specific transition state analyses for reactions involving this compound have been reported in the literature.
Computational Chemistry and Theoretical Characterization of 2 2 Aminoethyl 3 Fluorophenol
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and reactivity, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.netnih.govresearchgate.net For 2-(2-Aminoethyl)-3-fluorophenol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ), would be employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.netnih.govacs.org
This process involves finding the minimum energy conformation of the molecule. Due to the flexible ethylamine (B1201723) side chain, multiple conformers (different spatial arrangements of atoms) are expected to exist. DFT calculations can map out the potential energy surface, revealing the relative energies of these conformers and the energy barriers between them. For instance, studies on similar molecules like 2-phenylethylamine have identified several stable conformers. researchgate.netresearchgate.net The fluorination of the aromatic ring is also known to influence the conformational landscape. researchgate.netnih.gov
Key parameters that would be determined from DFT geometry optimization include:
Bond lengths: The distances between bonded atoms.
Bond angles: The angles formed by three connected atoms.
These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comyoutube.com
For this compound, an FMO analysis would involve:
Calculating HOMO and LUMO energies: The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
Determining the HOMO-LUMO energy gap: This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
Visualizing the HOMO and LUMO distributions: Mapping these orbitals shows where the electron density is concentrated. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the amino group, while the LUMO might be distributed over the aromatic ring. The fluorine substituent can influence the energies and distributions of these orbitals.
This analysis helps predict how the molecule will behave in chemical reactions, for example, where it might be protonated or where it might attack an electrophile.
Conformational Analysis via Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions. nih.govyoutube.com
MD simulations can explore the vast conformational space of a flexible molecule like this compound. By simulating the motion of the atoms over time, these calculations can identify the most populated conformations and the transitions between them. nih.gov
The surrounding solvent can have a profound impact on the conformation of a molecule. nih.govfrontiersin.orgrsc.orgresearchgate.netnih.gov MD simulations can explicitly include solvent molecules (like water or chloroform) to study these effects. nih.govrsc.org
For this compound, the solvent can influence the equilibrium between different conformers. In a polar solvent like water, intermolecular hydrogen bonds between the solute and solvent molecules may compete with and disrupt intramolecular hydrogen bonds. nih.gov In contrast, a nonpolar solvent might favor conformations that are stabilized by intramolecular interactions. Theoretical studies on similar molecules have shown that the balance between intramolecular and intermolecular hydrogen bonding is crucial in determining the predominant conformation in solution. nih.gov
Prediction and Interpretation of Spectroscopic Properties for Structural Assignment
Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for confirming the structure of a synthesized compound. nih.govrsc.orgunipd.itresearchgate.netnih.gov
DFT calculations can be used to predict various spectroscopic properties of this compound:
Vibrational (Infrared and Raman) Spectra: By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the presence of specific functional groups and to help assign the observed vibrational modes. For example, the O-H and N-H stretching frequencies are sensitive to hydrogen bonding. ustc.edu.cn
Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated with good accuracy using DFT. nih.govrsc.orgyoutube.com This is particularly useful for fluorinated compounds, where ¹⁹F NMR is a powerful analytical tool. nih.govrsc.orgunipd.itresearchgate.net Comparing calculated and experimental NMR spectra can be a definitive method for structure elucidation. youtube.com
Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions in the aromatic ring). researchgate.netyoutube.com
By correlating these computationally predicted spectra with experimental measurements, a comprehensive and confident structural assignment of this compound can be achieved.
Computational Prediction of NMR Chemical Shifts (e.g., ¹H, ¹³C, ¹⁹F NMR)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation and verification. Density Functional Theory (DFT) is a widely used approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. These calculations can help in assigning peaks in experimental spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure.
For a molecule such as this compound, predicting ¹H, ¹³C, and especially ¹⁹F NMR spectra is of significant interest. The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe for studying fluorinated compounds. Computational models can predict these shifts with a useful degree of accuracy. For instance, studies have shown that DFT methods, such as the ωB97XD functional with the aug-cc-pvdz basis set, can predict ¹⁹F chemical shifts with a root mean square (RMS) error of around 3.57 ppm. worktribe.comchemrxiv.orgrsc.org Such predictions are crucial for identifying and characterizing fluorinated compounds, including transient intermediates in reaction pathways. worktribe.com
The process involves optimizing the molecule's geometry and then performing a shielding calculation. The calculated isotropic shielding values (σ) are then referenced against the shielding of a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain the chemical shift (δ).
Table 1: Predicted NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values based on typical computational results for analogous structures. The exact values depend on the level of theory, basis set, and solvent model used.
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Aromatic C-H | 6.5 - 7.2 | Multiple signals, splitting patterns depend on coupling. |
| Phenolic -OH | 8.5 - 9.5 | Shift can be broad and is sensitive to solvent and concentration. |
| Methylene (-CH₂-) | 2.8 - 3.2 | Two distinct signals for the ethyl chain. |
| Amine (-NH₂) | 1.5 - 2.5 | Shift and appearance are highly dependent on solvent and pH. |
| ¹³C NMR | ||
| C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | Large one-bond coupling constant with fluorine. |
| C-OH | 145 - 155 | |
| C-CH₂CH₂NH₂ | 125 - 135 | |
| Aromatic C-H | 110 - 120 | |
| Methylene (-CH₂-) | 30 - 45 | Two distinct signals. |
| ¹⁹F NMR | ||
| Ar-F | -110 to -130 | The precise shift is highly sensitive to substitution and solvent. |
Vibrational Spectroscopy Calculations (FT-IR, Raman)
Theoretical calculations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman, are instrumental in assigning experimental bands to specific molecular motions. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. nih.gov
These calculations, typically performed using DFT or ab initio methods, can reliably predict the positions of key vibrational bands. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. The results allow for a detailed assignment of the spectrum, linking observed peaks to specific stretching, bending, and torsional motions within the molecule. For this compound, key vibrations would include the O-H, N-H, C-H, C-F, and C-O stretches, as well as aromatic ring vibrations.
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: These are representative scaled frequencies based on calculations for similar aromatic compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | 3600 - 3650 | Strong, Broad | Weak |
| N-H Stretch (asymmetric) | 3350 - 3400 | Medium | Medium |
| N-H Stretch (symmetric) | 3250 - 3300 | Medium | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Medium |
| C=C Aromatic Ring Stretch | 1580 - 1620 | Medium-Strong | Strong |
| C=C Aromatic Ring Stretch | 1450 - 1500 | Strong | Medium |
| N-H Bend (scissoring) | 1500 - 1550 | Medium-Strong | Weak |
| C-F Stretch | 1200 - 1280 | Very Strong | Weak |
| C-O Stretch (phenolic) | 1180 - 1250 | Strong | Medium |
Implicit and Explicit Solvent Models in Theoretical Calculations
Solvent effects can significantly influence the properties and behavior of molecules. Computational chemistry accounts for these effects using either implicit or explicit solvent models. wikipedia.org
Implicit Solvent Models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. wikipedia.org The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. nih.gov Popular implicit models include the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model. wikipedia.orgwikipedia.org The main advantage of implicit models is their computational efficiency, as they avoid the high computational cost of simulating a large number of solvent molecules. wikipedia.org This makes them suitable for initial screenings and calculations on large systems. However, they cannot describe specific solute-solvent interactions like hydrogen bonds. nih.gov
Explicit Solvent Models treat solvent molecules as individual entities, each with its own atomic coordinates and degrees of freedom. fiveable.me The solute is placed in a box filled with a specific number of solvent molecules, and the interactions between all atoms (solute and solvent) are calculated. fiveable.me This approach provides a more physically realistic description of the solvent environment, capturing specific local interactions such as hydrogen bonding and the detailed solvent structure around the solute. wikipedia.org The primary drawback is the significant increase in computational cost due to the large number of atoms that must be included in the simulation. fiveable.me Explicit models are essential for studies where specific solvent interactions are critical, such as in molecular dynamics simulations of biomolecular processes. wikipedia.orgnih.gov
Hybrid models also exist, combining elements of both approaches to balance accuracy and computational expense. wikipedia.org
Theoretical Insights into Fluorine's Influence on Reactivity and Structure
The fluorine atom possesses unique electronic properties—most notably, its very high electronegativity and relatively small size. Theoretical calculations are essential for understanding how the introduction of a fluorine substituent onto the phenol ring in this compound influences its geometry, electronic structure, and potential reactivity.
From a theoretical standpoint, the fluorine atom acts as a potent electron-withdrawing group through the sigma (σ) framework (inductive effect), while also acting as a weak pi (π) donor through its lone pairs (resonance effect). In aromatic systems, the inductive effect typically dominates. Computational studies can quantify these effects by analyzing molecular orbitals, electrostatic potential maps, and atomic charges.
For instance, the introduction of an electron-withdrawing fluorine atom can stabilize a reduced state of a molecule or a metal complex it is part of. acs.orgacs.org This is because the fluorine helps to delocalize excess electron density. This principle is applied in catalyst design, where fluorine substitution can modulate the electronic properties and therefore the reactivity of a catalytic center. acs.orgacs.org In the context of this compound, theoretical models would predict that the fluorine atom lowers the energy of the molecule's frontier molecular orbitals (HOMO and LUMO) and alters the electron distribution across the aromatic ring. This can affect the acidity of the phenolic proton, the basicity of the amino group, and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.
Molecular Interactions and Recognition Studies
Biophysical Characterization of Small Molecule-Biomacromolecule Binding Events
Biophysical techniques are essential for the detailed characterization of the binding of 2-(2-Aminoethyl)-3-fluorophenol to its target biomacromolecules. These methods allow for the quantitative measurement of binding affinity, kinetics, and the thermodynamic forces driving the interaction.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. ebi.ac.ukebi.ac.uk By titrating this compound into a solution containing its target biomacromolecule, ITC can determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. ebi.ac.uknih.gov This provides a complete thermodynamic profile of the interaction. The technique is considered a gold standard for measuring molecular interactions because it is performed in-solution and directly measures the heat of reaction. youtube.com
The data obtained from ITC experiments, such as the change in enthalpy and entropy, can reveal the nature of the forces driving the binding, such as hydrogen bonds, van der Waals interactions, or hydrophobic effects. While standard ITC is suitable for measuring dissociation constants in the micromolar to nanomolar range, displacement titration methods can extend its applicability to measure even higher affinity interactions. nih.gov
Table 1: Representative Thermodynamic Parameters from ITC Analysis
| Parameter | Description | Typical Value Range |
|---|---|---|
| K D (Dissociation Constant) | A measure of binding affinity; lower values indicate stronger binding. | 10⁻⁴ M to 10⁻⁸ M nih.gov |
| n (Stoichiometry) | The ratio of ligand to biomacromolecule in the complex. | Typically 1 or 2 |
| ΔH (Enthalpy Change) | The heat released or absorbed during binding. | Varies |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. | Varies |
This table presents typical ranges for thermodynamic parameters obtained from ITC experiments and is not specific to this compound due to a lack of publicly available data.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free optical biosensing techniques that provide real-time data on the kinetics of molecular interactions. wikipedia.orgnih.govsinobiological.com These methods are crucial for determining the association rate constant (k a ) and the dissociation rate constant (k d ), which together define the binding affinity (K D = k d /k a ). sinobiological.com
In a typical experiment, one of the interacting partners (the ligand, often the biomacromolecule) is immobilized on a sensor surface, and the other partner (the analyte, such as this compound) flows over the surface. nih.gov The binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected in real-time. nih.gov Both SPR and BLI are widely used in drug discovery for screening and characterizing the binding of small molecules to their targets. sinobiological.comresearchgate.net BLI, in particular, has gained popularity due to its ease of use and suitability for high-throughput screening. sinobiological.comresearchgate.net Kinetic titration series, where sequential injections of increasing analyte concentrations are performed without waiting for complete dissociation, can be employed in both techniques to increase throughput. plos.org
Table 2: Representative Kinetic Parameters from SPR/BLI Analysis
| Parameter | Description |
|---|---|
| k a (Association Rate Constant) | The rate at which the ligand-analyte complex is formed. |
| k d (Dissociation Rate Constant) | The rate at which the ligand-analyte complex breaks apart. |
| K D (Dissociation Constant) | The equilibrium constant for the dissociation of the complex, calculated as k d /k a . |
This table describes the kinetic parameters obtained from SPR and BLI experiments. Specific values for this compound are not available in the public domain.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for studying molecular interactions at an atomic level. nih.gov It can be used to identify the binding site of a ligand on its target protein, characterize conformational changes that occur upon binding, and determine the structure of the resulting complex. researchgate.netnih.gov
One common NMR technique is chemical shift perturbation (CSP) or chemical shift mapping. nih.gov By comparing the NMR spectra of the target protein in the presence and absence of this compound, it is possible to identify the specific amino acid residues that are affected by the binding event. These residues typically form or are located near the binding pocket. nih.gov Further analysis of NMR data, such as Nuclear Overhauser Effect (NOE) experiments, can provide distance constraints between the ligand and the protein, which are used to determine the three-dimensional structure of the complex. nih.gov NMR is particularly useful for studying weak interactions and for screening compound libraries. nih.gov
Structural Elucidation of Co-Crystals for Ligand-Receptor Complexes (e.g., X-ray Crystallography)
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules, including ligand-receptor complexes. nih.gov The technique involves crystallizing the complex of this compound bound to its target biomacromolecule and then diffracting X-rays off the crystal. ebi.ac.uk The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. nih.gov
The structural information obtained from X-ray crystallography provides a detailed picture of the binding mode of the ligand, including the specific interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the complex. researchgate.net This information is invaluable for understanding the basis of molecular recognition and for structure-based drug design. While obtaining high-quality crystals of a protein-ligand complex can be challenging, the insights gained from a successful crystal structure are unparalleled. mdpi.com
Computational Docking and Molecular Modeling of Interactions
Computational methods, including molecular docking and molecular dynamics simulations, play a crucial role in predicting and analyzing the interactions between a small molecule like this compound and its biological target. nih.gov These in silico approaches complement experimental techniques by providing predictive models of binding and a deeper understanding of the interaction dynamics.
Molecular docking is a computational technique used to predict the preferred orientation and conformation (the "binding mode") of a ligand when it binds to a receptor. nih.gov Docking algorithms sample a large number of possible binding poses and use a scoring function to rank them, with the goal of identifying the one with the most favorable binding energy. nih.gov This can provide initial hypotheses about how this compound might interact with its target, which can then be tested experimentally.
Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted binding pose and to calculate the binding free energy. nih.gov MD simulations model the movement of atoms in the complex over time, providing insights into the flexibility of both the ligand and the receptor and the dynamic nature of their interaction. nih.gov These computational approaches are instrumental in structure-based drug design, aiding in the optimization of lead compounds to improve their binding affinity and selectivity. researchgate.netbiorxiv.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Analysis of Non-Covalent Interactions (e.g., hydrogen bonding, halogen bonding)
Non-covalent interactions, while significantly weaker than covalent bonds, are crucial in determining the three-dimensional structure of molecules and their interactions with biological targets. wikipedia.orgmhmedical.com The key non-covalent forces at play in this compound include hydrogen bonds and, to a lesser extent, halogen bonds and other van der Waals forces.
Hydrogen Bonding: The molecule possesses multiple functional groups capable of participating in hydrogen bonding. The hydroxyl (-OH) and amino (-NH2) groups are potent hydrogen bond donors, while the oxygen, nitrogen, and fluorine atoms can act as hydrogen bond acceptors. chem960.comnih.gov These interactions can occur intramolecularly, influencing the molecule's preferred conformation, or intermolecularly, governing its binding to other molecules, including proteins and nucleic acids. wikipedia.org
For instance, studies on similar phenolic compounds show that the phenolic hydroxyl group readily forms hydrogen bonds with alcohol groups and other H-bond acceptors. rsc.org In related aminophenol structures, intramolecular hydrogen bonds are known to be a key stabilizing feature. nih.govnih.gov While fluorine is highly electronegative, its participation as a hydrogen bond acceptor is generally considered weak. rsc.org
| Functional Group | Role | Potential Interaction Partners |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Donor & Acceptor | Water, Carbonyls, Amine/Amide groups, Phosphate groups |
| Amino (-NH2) | Donor & Acceptor | Water, Carbonyls, Hydroxyl groups, Phosphate groups |
| Fluorine (-F) | Weak Acceptor | Amide N-H, Hydroxyl O-H |
| Aromatic Ring (π-system) | Weak Acceptor | OH/NH groups (Polar-π interactions) wikipedia.org |
Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophile. princeton.edu The strength of this bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl >> F. princeton.edu Due to fluorine's low polarizability and high electronegativity, it forms very weak halogen bonds. rsc.org Theoretical and spectroscopic studies on 2-halophenols suggest that intramolecular hydrogen bonding is very weak or non-existent in 2-fluorophenol (B130384), in contrast to its chloro, bromo, and iodo analogs. rsc.org Therefore, while technically possible, significant halogen bonding involving the fluorine atom in this compound is not expected to be a primary driving force in its molecular interactions compared to hydrogen bonding.
Exploration of Molecular Recognition Mechanisms (e.g., enzyme-substrate/inhibitor interactions at a mechanistic level)
The specific interactions of this compound with enzymes have not been extensively detailed in the available literature. However, based on its structural motifs and data from analogous compounds, a mechanistic framework for its potential role as an enzyme substrate or inhibitor can be proposed. The interaction would likely be a concerted effort of its functional groups binding to an enzyme's active site. mhmedical.comrsc.org
The presence of a fluorine atom can enhance binding affinity and modulate the metabolic stability of a compound. nih.gov Studies on related compounds with an aminoethylphenyl moiety, such as 4-(2-aminoethyl)-benzenesulfonyl fluoride (B91410) (AEBSF), have shown that this group is critical for interaction with enzyme targets. AEBSF inhibits NADPH oxidase by interfering with the binding of cytosolic components to the membrane-bound cytochrome b559, a key step in the enzyme's activation. nih.gov This suggests the aminoethyl group of this compound could similarly anchor the molecule within an active site.
At a mechanistic level, the molecular recognition process could involve:
Initial Binding and Orientation: The molecule enters the enzyme's active site, with initial recognition likely driven by a combination of hydrophobic interactions involving the phenyl ring and electrostatic guidance of the charged amino group.
Hydrogen Bonding Network: The phenolic -OH and the amino -NH2 groups could form specific hydrogen bonds with amino acid residues in the active site, such as aspartate, glutamate, serine, or threonine, as well as with backbone carbonyls. mhmedical.comresearchgate.net These bonds would serve to properly orient the molecule for a catalytic reaction (if a substrate) or to lock it in place (if an inhibitor).
Ionic Interactions: Depending on the pH of the microenvironment, the primary amine of the aminoethyl group (pKa ~9-10) could be protonated (-NH3+), allowing for strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate. libretexts.org
Hydrophobic and π-Interactions: The fluorinated phenyl ring can participate in hydrophobic interactions with nonpolar residues (e.g., leucine, valine) and potential π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan). wikipedia.orgnih.gov The fluorine atom, while increasing the dipole moment of the C-F bond, can also enhance hydrophobicity, potentially strengthening interactions within a nonpolar binding pocket. nih.gov
| Molecular Moiety | Potential Interaction Type | Potential Interacting Enzyme Residues |
|---|---|---|
| Protonated Amino Group (-NH3+) | Ionic Bonding (Salt Bridge), Hydrogen Bonding | Aspartate, Glutamate |
| Phenolic Hydroxyl Group (-OH) | Hydrogen Bonding (Donor/Acceptor) | Serine, Threonine, Histidine, Aspartate, Glutamate, Backbone Carbonyls |
| Fluorinated Phenyl Ring | Hydrophobic Interactions, π-π Stacking, Cation-π | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Tyrosine |
| Fluorine Atom (-F) | Weak Hydrogen Bonding, Dipole Interactions | Backbone N-H, Polar Residues |
This multi-point attachment model suggests that this compound has the necessary chemical features to be specifically recognized by a biological target, acting potentially as a competitive inhibitor by occupying an active site and preventing the binding of the natural substrate.
Advanced Analytical Methodologies for Research and Process Monitoring
High-Resolution Chromatographic Techniques for Purity and Impurity Profiling in Synthetic Batches
Chromatographic methods are fundamental for separating the target compound from a complex mixture of starting materials, byproducts, and degradation products that may be present in a synthetic batch.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the amino and hydroxyl groups in "2-(2-Aminoethyl)-3-fluorophenol," which can lead to poor peak shape and adsorption within the GC system, derivatization is often a necessary prerequisite for analysis. jfda-online.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. mdpi.com
Common derivatization strategies for compounds containing amine and phenol (B47542) functionalities include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens on the amino and hydroxyl groups to form less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com
Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), react with the amino and hydroxyl groups to form fluoroacyl derivatives. This not only increases volatility but can also enhance detection sensitivity. jfda-online.comnih.gov
Alkylation: This method involves replacing acidic hydrogens, like those on phenols, with an alkyl group, thereby reducing polarity. gcms.cz
The choice of derivatization reagent depends on the specific requirements of the analysis. For instance, fluorinated anhydrides are extensively used to convert alcohols, phenols, and amines into their more volatile fluoroacyl derivatives, which can improve chromatographic separation and detection. jfda-online.com After derivatization, the resulting products are separated on a GC column and detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern, allowing for the identification and quantification of the target compound and any impurities. sigmaaldrich.com
Table 1: Common Derivatization Reagents for GC-MS Analysis of Aminophenols
| Derivatization Technique | Reagent Example | Functional Groups Targeted | Key Advantages |
|---|---|---|---|
| Silylation | MTBSTFA | -OH, -NH2, -SH | Forms stable derivatives, reduces polarity. sigmaaldrich.com |
| Acylation | TFAA, PFPA | -OH, -NH2 | Increases volatility, enhances detector response. jfda-online.com |
This table is based on information from multiple sources. jfda-online.comsigmaaldrich.comgcms.cz
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally versatile and sensitive technique for analyzing complex mixtures, particularly for compounds that are not amenable to GC analysis due to low volatility or thermal instability. scispace.comnih.gov For "this compound," LC-MS/MS offers a direct method of analysis without the need for derivatization, although derivatization can sometimes be employed to enhance ionization efficiency and sensitivity. ut.ee
In a typical LC-MS/MS workflow, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving good separation of the target compound from its impurities. nih.govlcms.cz Following separation, the analyte is introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). scispace.comresearchgate.net
Tandem mass spectrometry (MS/MS) adds another layer of selectivity and specificity. The precursor ion corresponding to the protonated or deprotonated molecule of "this compound" is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. chainonbio.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly improves the signal-to-noise ratio and allows for accurate quantification even in complex matrices. nih.gov The technique is invaluable for creating a detailed impurity profile of synthetic batches, identifying known and unknown impurities, and ensuring the quality and consistency of the final product. nih.gov
Chiral Separation Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Since "this compound" possesses a chiral center, it can exist as a pair of enantiomers. For applications where stereochemistry is important, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. heraldopenaccess.usnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques for this purpose. heraldopenaccess.usuma.es
Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. nih.govsigmaaldrich.com Reagents like (S)-(-)-N-(trifluoroacetyl)prolyl chloride have been successfully used for the chiral analysis of phenethylamine (B48288) drugs. nih.gov The choice between direct chiral separation on a CSP or derivatization depends on the specific compound and the availability of suitable columns and reagents. The goal is to achieve baseline separation of the two enantiomers, allowing for their accurate quantification and the determination of the enantiomeric excess. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Concentration and Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity and concentration of organic compounds with high accuracy and precision, traceable to the International System of Units (SI). koreascience.krbruker.com Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR allows for quantification against an internal standard of a different, well-characterized compound. ox.ac.ukunsw.edu.au
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.comresearchgate.net For the purity assessment of "this compound," a known mass of the sample is dissolved with a known mass of a certified internal standard in a suitable deuterated solvent. The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accurate integration. ox.ac.ukfujifilm.com
The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
I = Integral area of the signal
N = Number of protons giving rise to the signal
MW = Molecular weight
m = mass
P = Purity of the standard
qNMR is a non-destructive technique and can provide a comprehensive purity assessment by quantifying the main compound and any proton-containing impurities in a single experiment. nih.gov It serves as an excellent orthogonal technique to chromatography for purity validation. acs.orgyoutube.com
Spectroscopic Methods for Structural Characterization in Research Samples (e.g., advanced NMR techniques, FTIR, Raman)
Spectroscopic techniques are indispensable for the definitive structural elucidation of "this compound" in research samples.
Advanced NMR Techniques: Beyond simple ¹H and ¹³C NMR, advanced two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment. researchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹³C), providing a map of C-H bonds. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the carbon skeleton and assigning quaternary carbons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine stereochemistry and conformation. nih.gov
¹⁹F NMR: Given the fluorine atom in the molecule, ¹⁹F NMR is a highly sensitive technique to confirm the presence and environment of the fluorine substituent. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com For "this compound," the FTIR spectrum would be expected to show characteristic absorption bands for:
O-H stretching of the phenolic group.
N-H stretching of the primary amine.
C-F stretching.
Aromatic C-H and C=C stretching. FTIR is a rapid and non-destructive method for confirming the presence of key functional groups. frontiersin.org
Raman Spectroscopy: Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. thermofisher.com It measures the inelastic scattering of monochromatic light from a laser source. Raman is particularly sensitive to non-polar bonds and can provide valuable information about the aromatic ring and C-C backbone of the molecule. sapub.orgresearchgate.net
Table 2: Expected Spectroscopic Features for this compound
| Technique | Expected Observations | Information Gained |
|---|---|---|
| Advanced NMR | COSY, HSQC, HMBC, NOESY, ¹⁹F NMR correlations | Unambiguous structural elucidation, stereochemistry, conformation. ipb.ptnih.govmdpi.com |
| FTIR | O-H, N-H, C-F, aromatic C-H and C=C stretching bands | Identification of key functional groups. thermofisher.com |
This table is based on information from multiple sources. ipb.ptnih.govmdpi.comthermofisher.comsapub.org
Electrochemical Methods for Redox Potential Studies and Mechanistic Insights
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of "this compound." The phenolic hydroxyl group is susceptible to oxidation, and the potential at which this occurs can provide insights into the compound's electronic structure and its potential role in redox processes. By studying the oxidation and reduction peaks, information can be gathered on the reversibility of the redox reactions and the stability of the resulting radical species. The presence of the electron-withdrawing fluorine atom and the electron-donating aminoethyl group on the phenol ring will influence its oxidation potential compared to unsubstituted phenol. These studies can be valuable for understanding potential metabolic pathways or for developing electrochemical sensors.
Derivatization Chemistry and Scaffold Exploration
Design and Synthesis of Chemosensors and Probes Based on the Fluorophenol Scaffold
The inherent structural features of the 2-(2-Aminoethyl)-3-fluorophenol core can be leveraged to design and synthesize specialized molecular probes for detecting specific analytes or for identifying biological targets.
The development of small-molecule fluorescent probes has become a significant area of research due to their potential in a wide range of sensing and detection applications. nih.gov The this compound scaffold is a candidate for developing such probes, particularly for anions like fluoride (B91410). A common strategy involves modifying the phenolic hydroxyl group with a fluoride-labile protecting group, such as a silyl (B83357) ether (e.g., TBDPS). In this "turn-on" sensor design, the initial silylated compound is non-fluorescent or weakly fluorescent. The selective cleavage of the Si-O bond by fluoride ions would release the free phenol (B47542), restoring fluorescence through mechanisms like Excited State Intramolecular Proton Transfer (ESIPT) or Aggregation-Induced Emission (AIE). rsc.orgresearchgate.net
The design of these probes often focuses on achieving high selectivity and sensitivity. nih.gov For instance, probes have been developed with detection limits in the nanomolar range. rsc.org The sensing mechanism can be confirmed through spectroscopic methods, including 19F NMR and fluorescence emission spectra. nih.gov
Table 1: Examples of Fluorescent Probe Mechanisms
| Probe Type | Sensing Mechanism | Analyte Example | Reference |
|---|---|---|---|
| Coumarin-Based | Selective cleavage of TBDPS ether | Fluoride Ion | rsc.org |
| HBT-Based | Aggregation-Induced Emission (AIE) following selective cleavage | Fluoride Ion | rsc.orgresearchgate.net |
| Aminoborane-Based | Interruption of Intramolecular Charge Transfer (ICT) | Fluoride Ion | nih.gov |
Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. nih.gov A typical photoaffinity probe (PAP) consists of three key components: a pharmacophore that recognizes the target protein, a photoreactive group that forms a covalent bond upon light irradiation, and a reporter tag for detection and isolation. nih.govmdpi.com
The this compound structure could serve as the pharmacophore or ligand component of a PAP. Its amino or hydroxyl groups provide convenient points for chemical ligation. For instance, the amino group could be acylated with a carboxylic acid derivative of a photoreactive moiety like benzophenone. mdpi.comnih.gov Subsequently, a reporter tag, such as biotin (B1667282) for streptavidin-based detection or a terminal alkyne for "click chemistry" ligation, could be incorporated into the molecule. mdpi.comrsc.org Upon binding to its target protein, the probe is irradiated with UV light, causing the photoreactive group to form a covalent link with the protein, allowing for subsequent identification. nih.gov
Table 2: Common Components of Photoaffinity Probes
| Component | Example | Function | Reference |
|---|---|---|---|
| Photoreactive Group | Benzophenone | Forms a covalent bond with the target upon UV irradiation. | nih.govnih.gov |
| Arylazide | Forms a reactive nitrene to cross-link with the target. | mdpi.com | |
| Diazirine | Generates a highly reactive carbene for cross-linking. | nih.gov | |
| Reporter Tag | Biotin | Allows for affinity purification and detection via streptavidin. | nih.govrsc.org |
| Alkyne/Azide (B81097) | Enables "click chemistry" ligation to a reporter molecule. | mdpi.com |
Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration
Systematic modification of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR). By creating a series of analogues with targeted changes, researchers can identify the structural features essential for a desired biological or chemical effect.
The phenolic hydroxyl group is a prime target for modification. Standard organic reactions such as etherification and esterification can be used to cap the hydroxyl group, which can profoundly alter the molecule's properties. nih.gov Converting the phenol to an ether (e.g., a methyl ether or benzyl (B1604629) ether) or an ester (e.g., an acetate (B1210297) or benzoate) eliminates its hydrogen-bonding donor capability and changes its acidity. These modifications also impact the molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for tuning its pharmacokinetic and pharmacodynamic profile.
Table 3: Potential Modifications of the Phenolic Hydroxyl Group
| Modification Type | Reagent Example | Resulting Functional Group | Potential Impact |
|---|---|---|---|
| Etherification | Methyl iodide, Benzyl bromide | Methoxy, Benzyloxy | Increased lipophilicity, removal of H-bond donor |
| Esterification | Acetic anhydride (B1165640), Benzoyl chloride | Acetoxy, Benzoyloxy | Prodrug potential, altered solubility |
The primary amine of the aminoethyl side chain is another key site for derivatization. It can be readily functionalized through reactions like acylation and alkylation.
Acylation: Reacting the amine with acyl chlorides or activated carboxylic acids forms a stable amide bond. This transformation neutralizes the basicity of the nitrogen and introduces a substituent that can explore different binding pockets in a target protein.
Alkylation: Reductive amination or reaction with alkyl halides can produce secondary or tertiary amines. This alters the basicity and hydrogen-bonding capacity of the nitrogen atom and introduces steric bulk, which can be used to probe the spatial constraints of a binding site.
These modifications are fundamental to building a library of compounds for SAR studies, allowing for a systematic evaluation of how changes in the amine's environment affect activity. nih.gov
Table 4: Functionalization of the Aminoethyl Moiety
| Reaction Type | Reagent Example | Resulting Functional Group | Key Change |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetamidoethyl | Neutralizes basicity, adds H-bond acceptor |
| Sulfonylation | Dansyl chloride | N-sulfonamidoethyl | Adds bulky, fluorescent group |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropylethylamine | Increases steric bulk, maintains basicity |
The properties of the this compound scaffold can be further fine-tuned by altering the substitution pattern on the aromatic ring. This can involve two main strategies:
Isomeric Variation: Synthesizing isomers where the fluorine atom is moved to other positions (e.g., 4-fluoro, 5-fluoro, 6-fluoro) would create compounds with different electronic distributions and dipole moments. The position of the fluorine atom relative to the hydroxyl and aminoethyl groups can significantly impact their pKa values and reactivity.
Additional Substitution: Introducing other substituents (e.g., chlorine, bromine, methyl, methoxy) onto the remaining open positions of the benzene (B151609) ring can modulate properties like lipophilicity, steric profile, and electronic character. The effect of different substituents on the properties of aminophenol-based molecules has been noted in the context of developing fluorescent probes. nih.gov Such modifications are a classic medicinal chemistry approach to optimize lead compounds by improving their potency, selectivity, or metabolic properties. csic.es
Table 5: Potential Ring Substitutions and Isomeric Variations
| Modification | Example Compound | Potential Effect on Properties |
|---|---|---|
| Isomeric Variation | 2-(2-Aminoethyl)-4-fluorophenol | Altered pKa of phenol, different dipole moment |
| 2-(2-Aminoethyl)-5-fluorophenol | Different electronic influence on the ethylamine (B1201723) side chain | |
| 2-(2-Aminoethyl)-6-fluorophenol | Steric and electronic effects adjacent to the hydroxyl group | |
| Additional Substitution | 2-(2-Aminoethyl)-5-chloro-3-fluorophenol | Increased lipophilicity, altered electronic profile |
Bioconjugation Strategies for Chemical Biology Applications
The dual functionality of this compound allows for its covalent attachment to biomolecules such as proteins, peptides, and nucleic acids. These bioconjugation strategies are pivotal for applications in chemical biology, including the development of targeted probes, imaging agents, and affinity-based purification tools. The primary amine and the phenolic hydroxyl group can be targeted by a variety of chemoselective reactions.
The primary amine on the ethyl side chain is a nucleophilic center that readily reacts with a wide array of amine-reactive crosslinkers. creative-proteomics.comthermofisher.com One of the most common strategies involves the use of N-hydroxysuccinimide (NHS) esters. thermofisher.com These reagents react with primary amines under mild physiological to slightly alkaline pH conditions (pH 7.2-9) to form stable amide bonds. thermofisher.com This approach is widely used for labeling proteins on the side chains of lysine (B10760008) residues or at the N-terminus. thermofisher.com
Another strategy for targeting the amino group is the use of isocyanates, which react with amines to form stable urea (B33335) linkages. creative-proteomics.com Heterobifunctional crosslinkers, which possess two different reactive groups, can also be employed. For instance, a crosslinker with an NHS ester on one end and a photoreactive group (like an aryl azide or diazirine) on the other can be used. creative-biolabs.com This allows for a two-step conjugation: first, the NHS ester reacts with the amino group of this compound, and then the photoreactive group can be activated by UV light to form a covalent bond with a target biomolecule in a non-selective manner. creative-biolabs.com
The phenolic hydroxyl group offers alternative bioconjugation possibilities. Phenols can undergo oxidative coupling reactions. For example, in the presence of a mild oxidant like potassium ferricyanide, ortho-aminophenols can couple with aniline (B41778) residues. escholarship.org While this compound is a meta-substituted aminophenol, analogous oxidative chemistries could be explored. Furthermore, enzymatic methods using tyrosinase can catalyze the oxidation of phenols to reactive o-quinones, which can then couple with nucleophilic residues on proteins, such as cysteine or lysine. berkeley.eduresearchgate.net Phenols can also be targets for sulfation, a metabolic process that attaches a sulfate (B86663) group, increasing water solubility. ontosight.aijove.com
The choice of bioconjugation strategy depends on the target biomolecule and the desired application. The stability of the resulting linkage is a crucial factor, with amide and urea bonds formed from amine-reactive crosslinkers generally being very stable under physiological conditions. creative-proteomics.com
Table 1: Potential Bioconjugation Strategies for this compound
| Functional Group Targeted | Reagent/Method | Resulting Linkage | Key Features & Considerations |
|---|---|---|---|
| Primary Amine | N-Hydroxysuccinimide (NHS) Esters | Amide Bond | High stability; common for protein labeling. creative-proteomics.comthermofisher.com |
| Primary Amine | Isocyanates | Urea Linkage | Forms stable conjugates. creative-proteomics.com |
| Primary Amine | Heterobifunctional Crosslinkers (e.g., NHS-Azide) | Amide bond (initial), followed by cycloaddition or phot-crosslinking | Allows for multi-step, controlled conjugation. creative-biolabs.com |
| Phenolic Hydroxyl | Oxidative Coupling (e.g., with anilines) | C-N or C-O Bonds | Requires an oxidizing agent; potential for site-selectivity. escholarship.org |
| Phenolic Hydroxyl | Enzymatic (Tyrosinase) | C-S or C-N Bonds | Mild reaction conditions; targets nucleophilic residues. berkeley.eduresearchgate.net |
Development of Polymer-Supported Analogues for Material Science Applications
The immobilization of this compound onto polymer supports can lead to the development of novel materials with applications in areas such as affinity chromatography, solid-phase synthesis, and catalysis. The choice of polymer and the method of attachment are critical for the performance of the resulting material.
One approach involves the use of pre-functionalized polymer resins. For example, a polymer support containing activated ester groups, such as a tetrafluorophenol (TFP) activated resin, could be used. nih.govresearchgate.net The primary amine of this compound can react with the activated esters on the resin to form stable amide bonds, effectively tethering the molecule to the solid support. nih.gov This method is advantageous as it allows for the quantification of loading using techniques like 19F NMR, due to the fluorine atoms on the phenol ring of the resin. nih.gov
Alternatively, the phenolic hydroxyl group can be exploited for immobilization. Catechol and other phenolic compounds have been shown to be effective in creating adhesive polymers and coatings. nih.govfrontiersin.org While this compound is not a catechol, the adhesive properties of phenolic compounds, in general, suggest its potential for surface functionalization of materials. For instance, polymerization of aminophenols can be initiated using methods like dielectric barrier discharge plasma to form conductive polymer films. mdpi.com This suggests that this compound could potentially be polymerized or co-polymerized to create functional polymeric materials.
The development of polymer-supported analogues can also be achieved by first modifying this compound with a polymerizable group. For example, the amino group could be acylated with acryloyl chloride to introduce a vinyl group. This monomer could then be co-polymerized with other monomers to create a polymer with pendant this compound moieties. The properties of the final polymer, such as porosity and swelling, can be tuned by the choice of co-monomers and crosslinkers.
The resulting polymer-supported analogues could find use as scavengers for metal ions, as the phenolic hydroxyl and amino groups can act as ligands. They could also be used in the synthesis of chemical libraries, where the immobilized scaffold is sequentially modified, and the final products are cleaved from the resin. nih.gov
Table 2: Potential Strategies for Polymer-Supported Analogues of this compound
| Immobilization Strategy | Polymer Support/Monomer | Functional Group Utilized | Potential Application | Research Findings/Considerations |
|---|---|---|---|---|
| Amide Bond Formation | Tetrafluorophenol (TFP) Activated Resin | Primary Amine | Solid-phase synthesis, affinity chromatography | TFP resins allow for easy monitoring of loading via 19F NMR. nih.govresearchgate.net |
| Polymerization | Self-polymerization or Co-polymerization | Amino and Phenolic Groups | Conductive polymers, functional coatings | Polymerization of aminophenols can yield conductive films. mdpi.com |
| Grafting to Polymer | Introduction of a polymerizable group (e.g., acrylate) | Primary Amine | Functional polymers with tunable properties | Allows for incorporation into various polymer backbones. |
| Adsorption | Catechol-based porous organic polymers | Phenolic Hydroxyl | Removal of pollutants | Catechol-based polymers show high adsorption for phenolic pollutants. nih.gov |
Future Directions and Emerging Research Paradigms
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of fluorinated aromatic compounds often involves hazardous reagents and energetic reactions that demand precise control. mt.comcam.ac.uk Flow chemistry, which involves performing reactions in continuous-flow microreactors, offers significant advantages in safety and reproducibility over traditional batch synthesis. researchgate.netunibestpharm.com The integration of these platforms with automated systems represents a significant leap forward for the synthesis of molecules like 2-(2-Aminoethyl)-3-fluorophenol.
Automated synthesis platforms can manage multi-step reaction sequences, including reagent handling, purification, and analysis, without manual intervention. synplechem.comscripps.edunih.gov For this compound, a hypothetical automated flow synthesis could be envisioned, starting from a suitable precursor. Such a system would allow for the precise control of reaction parameters like temperature, pressure, and residence time, which is particularly crucial for fluorination steps that can be difficult to control in batch processes. mt.com The use of immobilized reagents and in-line scavenging techniques within the flow path can also simplify purification, removing hazardous by-products and unreacted starting materials to yield a clean product stream. researchgate.net
Table 1: Hypothetical Flow Chemistry Parameters for a Key Synthetic Step
| Parameter | Value | Rationale |
|---|---|---|
| Reactor Type | Packed-Bed Microreactor | Enables use of immobilized catalysts or scavenging resins, enhancing efficiency and simplifying purification. researchgate.net |
| Reagent | Selectfluor® | An electrophilic fluorinating agent suitable for flow chemistry applications. researchgate.net |
| Temperature | 80 - 120 °C | Optimized for reaction kinetics while maintaining stability within the contained flow system. |
| Residence Time | 5 - 15 minutes | Precisely controlled to maximize conversion and minimize byproduct formation. unibestpharm.com |
| Pressure | 5 - 10 bar | Maintains solvent in the liquid phase above its atmospheric boiling point, enabling higher reaction temperatures. |
This automated approach not only enhances safety and consistency but also facilitates high-throughput screening of reaction conditions and the rapid generation of analog libraries for further research. scripps.edu
Application of Machine Learning and Artificial Intelligence in Retrosynthetic Planning and Reaction Prediction
Furthermore, ML models can predict the success and yield of a proposed reaction under various conditions. princeton.edu By inputting the structures of reactants, reagents, and catalysts, these models can forecast the likely outcome, saving considerable time and resources on laboratory experiments that are unlikely to succeed. princeton.eduyoutube.com This predictive power is especially valuable for complex, multi-component reactions that might be involved in synthesizing derivatives of this compound.
Table 2: AI-Driven Retrosynthesis vs. Traditional Approach
| Feature | AI-Powered Retrosynthesis | Traditional Human-Led Approach |
|---|---|---|
| Route Generation | Generates numerous, often non-intuitive, potential routes based on learned reaction rules. arxiv.org | Relies on established, well-known reactions and chemist's experience. |
| Prediction | Can predict reaction feasibility, yield, and potential side products with increasing accuracy. princeton.edu | Based on literature precedent and chemical intuition. |
| Optimization | Allows for rapid virtual screening of thousands of pathway variations. | A time-consuming, iterative experimental process. |
| Data Source | Trained on massive databases of published chemical reactions. | Personal experience and searchable literature databases. |
Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis
The development of sustainable chemical processes is a major goal in modern chemistry. ucl.ac.uk Future research on the synthesis of this compound will likely focus on novel catalytic systems that are more efficient, use greener reagents, and produce less waste. sciencedaily.comeurekalert.org
This includes the exploration of:
Biocatalysis: Utilizing enzymes to perform specific chemical transformations offers high selectivity under mild conditions, reducing energy consumption and the need for protecting groups. ucl.ac.uk The directed evolution of enzymes could yield a biocatalyst capable of regioselective fluorination or amination on a phenol (B47542) ring.
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on iron, copper, or nickel is a key area of sustainable chemistry. Research could focus on developing novel ligand systems that enable these more abundant metals to effectively catalyze the C-N or C-F bond-forming reactions required for the synthesis.
Photoredox Catalysis: Using visible light to drive chemical reactions offers a powerful and sustainable alternative to traditional methods that require high temperatures or harsh reagents. A photoredox-catalyzed approach could be developed for key steps in the synthesis of the target compound.
Recent advances in creating environmentally friendly synthetic processes, such as the conversion of thiols to sulfonyl fluorides with non-toxic byproducts, highlight the trend towards greener chemistry that will influence the future production of fluorinated compounds. sciencedaily.comeurekalert.org
Development of Advanced Analytical Tools for In Situ and Real-Time Monitoring of Chemical Processes
To fully optimize complex chemical syntheses, particularly within flow chemistry platforms, a deep understanding of reaction kinetics, thermodynamics, and intermediate formation is essential. mt.com Advanced analytical tools that allow for in situ and real-time monitoring are critical for gathering this data.
For the synthesis of this compound, technologies such as Process Analytical Technology (PAT) would be invaluable. Integrating spectroscopic tools directly into the reaction stream provides continuous data on the concentration of reactants, intermediates, and products.
Table 3: In Situ Analytical Techniques for Reaction Monitoring
| Technique | Information Gained | Application to Synthesis |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time tracking of key functional groups, providing kinetic data and mechanism insights. mt.com | Monitors the disappearance of a precursor's functional group and the appearance of the product's C-F or N-H vibrations. |
| In-line LC-MS | Automated sampling and analysis to identify and quantify components, including transient intermediates and impurities. scripps.edu | Provides detailed information on reaction progress, conversion rates, and the formation of any undesired side products. |
| Reaction Calorimetry | Measures the heat flow of a reaction, providing critical safety data, especially for energetic fluorinations. mt.com | Ensures the thermal safety of the process during scale-up and helps optimize temperature control. |
The data gathered from these tools can be fed back into the control system of an automated reactor, allowing for dynamic optimization of the process to maintain high yield and purity. chemai.io
Computational Design of Fluorinated Scaffolds for Specific Molecular Interactions
The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form specific noncovalent interactions—make it a powerful tool in drug design. nih.gov Computational chemistry provides the means to rationally design fluorinated molecules like this compound to achieve desired biological activities.
Computational methods are essential for predicting how fluorination will affect a molecule's properties and interactions with a biological target, such as a protein. acs.org For example, introducing a fluorine atom can alter the pKa of a nearby functional group, such as the amine in the aminoethyl side chain. chapman.edu This can be exploited to design molecules that are selectively protonated and active in specific pH environments, like inflamed tissue. chapman.edu
Using molecular modeling software, researchers can design analogs of this compound with modified fluorination patterns. These models can predict:
Binding Affinity: How tightly the molecule will bind to a target protein. Multipolar interactions between C-F bonds and protein backbones can significantly enhance binding. nih.govacs.org
Conformational Preferences: How the fluorine atom influences the shape of the molecule, which is critical for fitting into a protein's binding site. mdpi.com
Metabolic Stability: The C-F bond is very strong, and its introduction can block sites of metabolic degradation, increasing the molecule's lifespan in the body. cam.ac.uk
This in silico design process allows for the prioritization of the most promising candidate molecules for synthesis, dramatically accelerating the discovery of new therapeutic agents based on the this compound scaffold.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Catalyst/Conditions | Yield Range | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | 3-fluoro-2-hydroxybenzaldehyde | NaBH₄, MeOH, 25°C | 60–75% | Over-reduction byproducts |
| Nucleophilic Substitution | 2-chloroethylamine + 3-fluorophenol | K₂CO₃, DMF, 80°C | 50–65% | Competing ether formation |
Basic: How should researchers characterize the purity and structural confirmation of this compound?
Answer:
- NMR Spectroscopy :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (ACN:H₂O, 70:30). Purity ≥98% is acceptable for research use .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 170.1 (calculated for C₈H₁₀FNO) .
Advanced: How can conflicting data on the compound’s stability under varying pH conditions be resolved?
Answer:
- Controlled Stability Studies :
- Key Findings :
Advanced: What strategies address low yields in coupling reactions involving this compound?
Answer:
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C or CuI) improve cross-coupling efficiency. For example, Pd/C (5 mol%) in DMF increases yields by 20% compared to ligand-free conditions .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the amine group, while additives like DBU reduce side reactions .
- Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes premature deactivation of reactive intermediates .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with diatomite and decontaminate surfaces with ethanol .
- Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds .
Advanced: How to design experiments to study the compound’s interaction with enzymatic targets?
Answer:
- Fluorescence Labeling : Introduce a fluorophore (e.g., dansyl chloride) to the amine group for real-time tracking of binding kinetics .
- Enzyme Assays : Use trypsin or cytochrome P450 isoforms to assess inhibition/activation. Monitor activity via UV-Vis (e.g., NADPH oxidation at 340 nm) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding affinities to target proteins, validated by SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
